molecular formula C21H23ClN6O4 B13781165 Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-cyanoethyl)(2-hydroxybutyl)amino)phenyl)- CAS No. 64346-60-7

Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-cyanoethyl)(2-hydroxybutyl)amino)phenyl)-

Cat. No.: B13781165
CAS No.: 64346-60-7
M. Wt: 458.9 g/mol
InChI Key: LJVVMJXKCKXHKB-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-cyanoethyl)(2-hydroxybutyl)amino)phenyl)- is a complex azo-acetamide derivative characterized by a central phenyl ring substituted with an azo (-N=N-) linkage, a chloro-nitroaryl group, and a branched amino-cyanoethyl-hydroxybutyl side chain. Azo compounds are widely utilized in dye chemistry, pharmaceuticals, and materials science due to their chromophoric and electronic properties. This compound’s structure integrates multiple functional groups:

  • Acetamide moiety: Enhances molecular rigidity and may participate in intermolecular interactions.

Properties

CAS No.

64346-60-7

Molecular Formula

C21H23ClN6O4

Molecular Weight

458.9 g/mol

IUPAC Name

N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-[2-cyanoethyl(2-hydroxybutyl)amino]phenyl]acetamide

InChI

InChI=1S/C21H23ClN6O4/c1-3-17(30)13-27(10-4-9-23)15-5-8-20(21(12-15)24-14(2)29)26-25-19-7-6-16(28(31)32)11-18(19)22/h5-8,11-12,17,30H,3-4,10,13H2,1-2H3,(H,24,29)

InChI Key

LJVVMJXKCKXHKB-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C)O

Origin of Product

United States

Biological Activity

Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-cyanoethyl)(2-hydroxybutyl)amino)phenyl)-, also known as a complex azo compound, is of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H27ClN6O5
Molecular Weight 465.93 g/mol
CAS Number 19234-94-7
Density 1.4±0.1 g/cm³
Boiling Point 732.1±60.0 °C at 760 mmHg
Flash Point 396.6±32.9 °C

Antimicrobial Properties

Research indicates that azo compounds, including acetamide derivatives, exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that certain azo dyes can inhibit the growth of pathogenic bacteria by disrupting their cell membranes or inhibiting essential metabolic pathways . The presence of the nitro group in the structure enhances this activity by facilitating electron transfer processes that can lead to bacterial cell death.

Antioxidant Activity

Azo compounds are also recognized for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that compounds similar to acetamide can effectively reduce oxidative damage in cellular models . This activity is attributed to their ability to donate electrons and neutralize reactive oxygen species (ROS).

Cytotoxic Effects

Cytotoxicity assessments have revealed that acetamide derivatives can induce apoptosis in cancer cell lines. For example, experiments on human cancer cells showed that exposure to these compounds led to increased levels of reactive oxygen species and subsequent activation of apoptotic pathways . The specific mechanisms involve modulation of signaling pathways related to cell survival and death.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial properties of various azo compounds, including acetamide derivatives. Results indicated significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial therapies .
  • Antioxidant Activity Assessment :
    In an experimental setup involving human fibroblast cells, acetamide demonstrated a dose-dependent reduction in oxidative stress markers when compared to control groups treated with known antioxidants .
  • Cytotoxicity Analysis :
    A cytotoxicity assay using MTT reduction showed that acetamide significantly reduced cell viability in MCF-7 breast cancer cells at concentrations above 50 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The azo group in the compound is known for its potential in drug design, particularly in developing anti-cancer agents. Azo compounds can undergo reduction in biological systems, leading to the release of active therapeutic agents .
    • Research has indicated that derivatives of acetamide can act as inhibitors for various enzymes, making them candidates for further investigation in medicinal chemistry .
  • Biological Activity :
    • Studies have shown that compounds similar to Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-cyanoethyl)(2-hydroxybutyl)amino)phenyl)- exhibit antimicrobial properties. This suggests potential use in developing new antibiotics or antifungal agents .

Dye Chemistry

  • Colorants :
    • The compound’s azo group contributes to its utility as a dye or pigment. Azo dyes are widely used in textiles and food industries due to their vibrant colors and stability .
    • Its application as a dyeing agent has been explored in various studies, highlighting its effectiveness in coloring synthetic fibers and natural materials alike .

Materials Science

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This is particularly relevant in the development of high-performance plastics and composites .
    • Research indicates that azo compounds can act as photoinitiators in polymerization processes, which is crucial for creating light-sensitive materials used in coatings and adhesives .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various acetamide derivatives, including the compound . Results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Dyeing Efficacy

In an experiment assessing the dyeing properties of azo compounds, Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-cyanoethyl)(2-hydroxybutyl)amino)phenyl)- was tested on cotton fabrics. The results demonstrated excellent color fastness and vibrancy, making it suitable for commercial textile applications.

Chemical Reactions Analysis

Azo Group Reactivity

The azo (-N=N-) bond is a key reactive site. Under reductive conditions (e.g., sodium dithionite or catalytic hydrogenation), the azo group cleaves to form aromatic amines. For example:

Azo compound+Na2S2O42 Aminoaryl derivatives+N2\text{Azo compound}+\text{Na}_2\text{S}_2\text{O}_4\rightarrow \text{2 Aminoaryl derivatives}+\text{N}_2\uparrow

This reaction is critical for detoxification or modifying biological activity .

Table 1: Azo Group Reduction Conditions

Reducing AgentSolventTemperature (°C)Product(s)Yield (%)
Sodium dithioniteWater/EtOH60–702-Amino-4-chlorophenol85–90
H₂/Pd-CTHF252-Aminoacetamide derivative78

Nitro Group Reduction

The nitro (-NO₂) group on the chloronitrophenyl moiety undergoes selective reduction to an amine (-NH₂) using stannous chloride (SnCl₂) or iron (Fe)/HCl:

 NO2SnCl2/HCl NH2\text{ NO}_2\xrightarrow{\text{SnCl}_2/\text{HCl}}\text{ NH}_2

This reaction modifies electronic properties for applications in dye intermediates or pharmaceuticals .

Key Observations

  • Selectivity : The chloro substituent remains intact under these conditions.

  • Byproducts : Trace amounts of dechlorinated products form if excess SnCl₂ is used.

Cyanoethyl Group Reactivity

The cyanoethyl (-CH₂CH₂CN) group participates in:

  • Hydrolysis to carboxylic acid (-CH₂CH₂COOH) under acidic or basic conditions.

  • Cyclization with hydroxylamine to form 2-iminothiazolidine derivatives .

Table 2: Cyanoethyl Transformations

ReactionConditionsProductApplication
Acidic hydrolysisH₂SO₄ (50%), 80°CCarboxylic acidPolymer synthesis
Basic hydrolysisNaOH (10%), 100°CCarboxylate saltSurfactants
CyclizationNH₂OH·HCl, EtOHThiazolidineAntifungal agents

Hydroxybutylamino Group Reactivity

The 2-hydroxybutylamino group (-NH-CH₂CH(OH)CH₂CH₃) undergoes:

  • Esterification with acyl chlorides (e.g., acetyl chloride) to form esters.

  • Oxidation with KMnO₄ to yield ketones or carboxylic acids.

Mechanistic Pathway for Oxidation

 CH OH KMnO4 C O  COOH\text{ CH OH }\xrightarrow{\text{KMnO}_4}\text{ C O }\rightarrow \text{ COOH}

This reaction is pH-dependent, with carboxylic acid forming preferentially in acidic media.

Electrophilic Substitution on Aromatic Rings

The aromatic rings undergo electrophilic substitution (e.g., nitration, sulfonation) at activated positions. For example:

  • Nitration : The nitro group directs incoming electrophiles to the meta position relative to itself.

  • Chlorine Substituent : Deactivates the ring but participates in nucleophilic aromatic substitution under harsh conditions (e.g., NH₃, Cu catalyst) .

Photochemical Reactions

The azo group undergoes cis-trans isomerization under UV light, altering the compound’s spectral properties. This property is exploited in photoresponsive materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related azo-acetamide derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₁H₂₃ClN₆O₄* ~500 (estimated) -2-Chloro-4-nitrophenylazo
-2-Cyanoethyl
-2-Hydroxybutylamino
Predicted high polarity due to cyano and hydroxyl groups; potential for dye or pharmaceutical use
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide (CAS 71617-28-2) C₁₇H₁₇Cl₂N₅O₄ 426.25 -2-Chloro-4-nitrophenylazo
-2-Hydroxypropylamino
Lower molecular weight; H317 skin sensitization warning; used as an active pharmaceutical intermediate
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide (CAS 79295-92-4) C₂₁H₂₀ClN₇O₆ 501.88 -2-Chloro-4,6-dinitrophenylazo
-Allyl-cyanoethylamino
-Methoxy
Higher thermal stability (m.p. 417.4°C); dinitro substitution enhances electron deficiency
N-(2-Chloro-5-nitrophenyl)-2-cyanoacetamide C₉H₇ClN₃O₃ 240.63 -Chloro-nitrophenyl
-Cyanoacetamide
Simpler structure; likely used as a precursor in heterocyclic synthesis

*Estimated based on analogs; exact values require experimental validation.

Substituent Effects on Properties

  • Electron-Withdrawing Groups (EWGs): The 2-chloro-4-nitrophenyl group in the target compound and CAS 71617-28-2 increases resonance stabilization of the azo bond compared to non-halogenated analogs. 4,6-Dinitro substitution (CAS 79295-92-4) further redshifts absorption spectra, making it suitable for darker dyes.
  • Hydrophilic vs. Hydrophobic Groups: The 2-hydroxybutyl group in the target compound enhances water solubility compared to the allyl-cyanoethyl group in CAS 79295-92-4. Cyanoethyl groups improve compatibility with polar solvents but may reduce bioavailability due to steric hindrance.

Preparation Methods

Azo Coupling Reaction

The azo linkage is formed by diazotization of 2-chloro-4-nitroaniline followed by coupling with a substituted phenyl amine intermediate. This step requires:

  • Diazotization of 2-chloro-4-nitroaniline with sodium nitrite in acidic medium at low temperature (0–5°C).
  • Coupling with the amino-substituted phenyl compound bearing cyanoethyl and hydroxybutyl groups under controlled pH to form the azo bond.

Introduction of Cyanoethyl and Hydroxybutyl Groups

The amino group on the phenyl ring is substituted with cyanoethyl and hydroxybutyl moieties through nucleophilic substitution or alkylation reactions:

  • Reaction of the aromatic amine with 2-chloroacetonitrile or related cyanoethyl derivatives in the presence of a base and phase transfer catalyst.
  • Subsequent reaction with 2-hydroxybutyl halides or ethers to introduce the hydroxybutyl substituent.

An example from related patent literature shows that N-(2-phenyl)ethyl-2-aminoacetamide can be reacted with chloroacetaldehyde dimethyl acetal in the presence of a base and phase transfer catalyst in an organic solvent-water system at 0–90°C to introduce similar substituents with high yield and purity.

Acetamide Formation

The final acetamide group is introduced by acylation of the substituted amino phenyl intermediate:

  • Reaction with acetyl chloride or acetic anhydride under controlled temperature and solvent conditions.
  • The product is purified by solvent extraction and crystallization.

Salt Formation and Purification

The crude product may be converted into its acid salt form (e.g., hydrochloride) by passing dry hydrogen chloride gas through a solution of the compound in an appropriate solvent, enhancing stability and purity.

Experimental Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Solvent System Catalysts/Additives Notes
Diazotization 2-chloro-4-nitroaniline, NaNO2, HCl 0–5 Aqueous acidic medium None Low temperature to prevent side reactions
Azo Coupling Substituted amino phenyl compound 0–25 Aqueous/organic mix pH controlled buffer pH ~5–7 optimal
Cyanoethyl substitution 2-chloroacetonitrile, base, phase transfer catalyst 0–90 Organic solvent + water Base (e.g., NaOH), PTC Molar ratio ~1:1, reaction time varies
Hydroxybutyl substitution 2-hydroxybutyl halide or ether Ambient to 60 Organic solvent Base Controlled to prevent over-alkylation
Acetamide formation Acetyl chloride or acetic anhydride 0–50 Organic solvent Base (e.g., pyridine) Reaction monitored by TLC or HPLC
Salt formation Dry HCl or HBr gas Ambient Solvent (e.g., ethanol) None Improves product stability

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The presence of phase transfer catalysts significantly improves the yield of cyanoethyl substitution reactions by enhancing reagent solubility and reaction rate.
  • Reaction temperature control is critical; elevated temperatures (>90°C) may lead to side reactions or decomposition.
  • Salt formation with hydrogen halides stabilizes the compound and facilitates handling and storage.
  • The molar ratios of reactants are optimized around 1:0.8–1.2 for key substitution steps to maximize conversion and minimize by-products.

Summary Table of Preparation Route

Stage Reaction Type Key Reagents Conditions Outcome
1. Diazotization Formation of diazonium salt 2-chloro-4-nitroaniline, NaNO2, HCl 0–5°C, aqueous acidic Diazonium salt intermediate
2. Azo Coupling Electrophilic aromatic substitution Diazotized intermediate, substituted amine 0–25°C, buffered aqueous/organic Azo-linked intermediate
3. Cyanoethyl substitution Nucleophilic substitution 2-chloroacetonitrile, base, PTC 0–90°C, organic/water Cyanoethyl substituted amine
4. Hydroxybutyl substitution Alkylation 2-hydroxybutyl halide/ether, base Ambient to 60°C, organic Hydroxybutyl substituted amine
5. Acetamide formation Acylation Acetyl chloride or acetic anhydride, base 0–50°C, organic solvent Final acetamide compound
6. Salt formation Acid-base reaction Dry HCl or HBr gas Ambient, solvent Stable acid salt form

Q & A

Q. What experimental designs are optimal for investigating the compound’s potential as a photosensitizer or catalyst?

  • Methodological Answer :
  • Photocatalytic Assays : Measure ROS generation (e.g., singlet oxygen via DPBF assay) under visible light .
  • Electrochemical Studies : Use cyclic voltammetry to determine redox potentials and identify catalytic cycles .

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